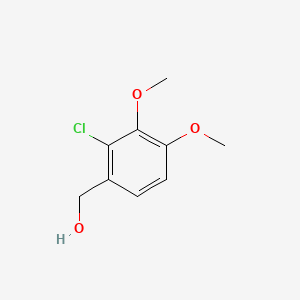

(2-Chloro-3,4-dimethoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYBQLFOEYWYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240168 | |

| Record name | 2-Chloroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93983-13-2 | |

| Record name | 2-Chloro-3,4-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93983-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroveratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroveratryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 3,4 Dimethoxyphenyl Methanol

Established Synthetic Pathways for (2-Chloro-3,4-dimethoxyphenyl)methanol

Traditional synthesis of this compound primarily relies on well-documented chemical transformations, including the reduction of a corresponding aldehyde and multi-step sequences starting from simpler precursors.

The most direct and widely utilized method for preparing this compound is the reduction of its corresponding aldehyde, 2-chloro-3,4-dimethoxybenzaldehyde (B52801). sigmaaldrich.comscbt.comnih.gov This transformation is typically achieved with high efficacy using a chemical reducing agent.

A standard procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, such as methanol (B129727). chemicalbook.com In a typical reaction, the 2-chloro-3,4-dimethoxybenzaldehyde is dissolved in methanol, followed by the portion-wise addition of sodium borohydride at room temperature. The reaction is generally rapid, often completing within 30 minutes. chemicalbook.com Following the reaction, the solvent is removed under reduced pressure, and the resulting residue is worked up by dilution with a solvent like dichloromethane (B109758) and washing with water to yield the crude this compound. chemicalbook.comijcea.org This method is favored for its operational simplicity, mild reaction conditions, and generally high yields. For instance, the reduction of the closely related 3,4-dimethoxybenzaldehyde (B141060) using this method has been reported to achieve a yield of 98%. ijcea.org

Table 1: General Conditions for Reduction of Substituted Benzaldehydes

| Parameter | Condition | Source |

| Starting Material | 2-chloro-3,4-dimethoxybenzaldehyde | sigmaaldrich.com |

| Reducing Agent | Sodium borohydride (NaBH₄) | chemicalbook.comijcea.org |

| Solvent | Methanol | chemicalbook.comijcea.org |

| Temperature | Room Temperature (~20 °C) | chemicalbook.com |

| Reaction Time | Approximately 30 minutes | chemicalbook.com |

This compound can also be synthesized through more elaborate, multi-step pathways that begin with simpler, more readily available starting materials. These routes ultimately converge on the synthesis of the key intermediate, 2-chloro-3,4-dimethoxybenzaldehyde, which is then reduced as described previously.

One plausible pathway begins with vanillin. Vanillin can be methylated to produce veratraldehyde (3,4-dimethoxybenzaldehyde). google.com Subsequently, the veratraldehyde would undergo a chlorination step to introduce the chlorine atom at the C-2 position of the aromatic ring, yielding 2-chloro-3,4-dimethoxybenzaldehyde. The final step is the reduction of this chlorinated aldehyde to the target alcohol. google.com

Another potential multi-step route starts from 3,4-dimethoxybenzyl chloride. This compound can be converted to 3,4-dimethoxybenzaldehyde via the Sommelet reaction, which involves forming a quaternary salt with hexamethylenetetramine followed by hydrolysis. google.com This aldehyde would then require chlorination and subsequent reduction. A more complex synthesis starting from the natural product eugenol (B1671780) has also been demonstrated for the non-chlorinated analogue, involving methylation, isomerization to isoeugenol, and oxidation to yield 3,4-dimethoxybenzaldehyde, which could then be incorporated into a longer sequence to produce the title compound. ijcea.org

Novel Approaches and Innovations in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally friendly methods. These innovations are applicable to the synthesis of this compound, aiming to reduce reaction times, energy consumption, and waste generation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often increasing product yields and purity. jchps.comjocpr.com This technique, known as microwave-assisted organic reaction enhancement (MORE), works by directly and uniformly heating the reaction mixture through the interaction of microwaves with polar molecules. nih.gov For the synthesis of this compound, microwave irradiation could potentially be applied to several steps, including the reduction of the aldehyde or the precursor synthesis reactions. nih.gov The benefits include not only speed and efficiency but also the potential to minimize the formation of by-products. jchps.com

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green strategies can be implemented.

Use of Greener Solvents: The selection of solvents is critical. Replacing hazardous solvents like dichloromethane with "greener" alternatives such as methanol, ethanol (B145695), or acetonitrile (B52724) can significantly reduce the environmental impact. scielo.br These solvents are less toxic and often recyclable.

Alternative Reagents and Catalysts: Exploring catalytic hydrogenation with a recyclable catalyst (e.g., palladium on carbon) as an alternative to stoichiometric reducing agents like sodium borohydride can reduce chemical waste.

Novel Solvent Systems: The use of deep eutectic solvents (DES) represents an innovative green approach. researchgate.net These solvents are often biodegradable, non-hazardous, and economical, and they can serve as effective media for various organic reactions. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and waste. The reduction of 2-chloro-3,4-dimethoxybenzaldehyde is the primary target for such optimization. Key variables include the choice of solvent, temperature, reaction time, and the stoichiometry of the reducing agent.

Systematic studies, such as those employing Response Surface Methodology (RSM), can be used to identify the optimal set of conditions. mdpi.com For the reduction step, a balance must be struck between ensuring complete conversion of the starting aldehyde and preventing over-reduction or side reactions. For example, while dichloromethane has been noted as an effective solvent in some transformations, greener solvents like methanol or acetonitrile may offer a better balance of reactivity and environmental safety. scielo.brresearchgate.net The goal is to find conditions that provide the best balance between substrate conversion and selectivity for the desired product. scielo.br High yields, sometimes exceeding 95%, are often achievable for this type of reduction under optimized conditions. ijcea.org

Table 2: Variables for Optimization in the Synthesis of this compound

| Variable | Range/Options for Study | Potential Impact | Source Principle |

| Solvent | Methanol, Ethanol, Dichloromethane, Acetonitrile | Affects solubility, reactivity, and work-up; has environmental implications. | scielo.brresearchgate.net |

| Temperature | 0 °C to Reflux | Influences reaction rate and selectivity; lower temperatures may reduce by-products. | google.com |

| Reducing Agent Stoichiometry | 1.0 to 2.0 equivalents | Excess reagent ensures complete conversion but can lead to waste and purification challenges. | chemicalbook.com |

| Reaction Time | 15 minutes to several hours | Optimization prevents incomplete reactions or the formation of degradation products. | scielo.br |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction rates and the selectivity of the reduction process. Protic solvents are commonly employed, particularly in reductions using metal hydrides like sodium borohydride.

The reduction of aldehydes with sodium borohydride is known to be influenced by the solvent's ability to solvate the borohydride reagent and the carbonyl compound. masterorganicchemistry.com Methanol and ethanol are frequently used solvents for the sodium borohydride reduction of aldehydes to their corresponding primary alcohols. masterorganicchemistry.comugm.ac.id In a typical procedure, 2-Chloro-3,4-dimethoxybenzaldehyde is dissolved in methanol, and sodium borohydride is added to initiate the reduction. chemicalbook.com The use of protic solvents can facilitate the reaction by activating the carbonyl group through hydrogen bonding.

Aprotic solvents can also be utilized. For instance, a general procedure for the synthesis of substituted phenylmethanols, including this compound, describes the use of dichloromethane. chemicalbook.com In some cases, solvent-free conditions or the use of solid supports like wet silica (B1680970) gel or alumina (B75360) with sodium borohydride have been shown to be effective for the reduction of various aldehydes, offering potential environmental and practical advantages. scielo.brresearchgate.net The efficiency of the reduction in different solvents can be compared based on reaction time and yield, as illustrated in the following table for a model benzaldehyde (B42025) reduction.

Table 1: Effect of Solvent on the Reduction of Benzaldehyde with Sodium Borohydride

| Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Water | 60 | 92 |

| Methanol | 15 | 95 |

| Ethanol | 20 | 93 |

| Isopropanol | 30 | 90 |

| Dichloromethane | 120 | 85 |

Note: This data is representative for the reduction of benzaldehyde and serves to illustrate general solvent effects. Actual results for this compound may vary.

Catalyst Systems for Enhanced Synthesis

Catalytic hydrogenation represents an alternative and often more selective method for the reduction of aldehydes. Various catalyst systems have been developed to enhance the synthesis of benzyl (B1604629) alcohols.

For the hydrogenation of aromatic aldehydes, palladium (Pd) and platinum (Pt) catalysts are commonly employed. nih.gov These catalysts are typically supported on materials like activated carbon (Pd/C), alumina (Al2O3), or silica (SiO2) to increase their surface area and stability. researchgate.net The choice of catalyst and support can influence the reaction's efficiency and selectivity, minimizing side reactions such as hydrodechlorination or ether formation.

Manganese-based pincer complexes have also emerged as efficient catalysts for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov These catalysts have shown high activity and selectivity for the reduction of a wide range of aldehydes, including those with halogen substituents. nih.gov The performance of different catalyst systems in the hydrogenation of aromatic aldehydes can be evaluated by comparing conversion rates and selectivity towards the desired alcohol.

Table 2: Comparison of Catalyst Systems for the Hydrogenation of a Substituted Benzaldehyde

| Catalyst | Support | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd | Carbon | 10 | 25 | >99 | 98 |

| Pt | Carbon | 10 | 25 | 95 | 97 |

| Ru | Carbon | 50 | 50 | 92 | 95 |

| Mn(I)-pincer | - | 50 | 25 | >99 | >99 |

Note: This data is illustrative for the hydrogenation of substituted benzaldehydes. Specific performance for this compound may differ.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of the reduction reaction.

Temperature: The reduction of aldehydes with sodium borohydride is typically carried out at room temperature. chemicalbook.com Lowering the temperature can sometimes enhance selectivity, especially when other reducible functional groups are present in the molecule. Conversely, increasing the temperature can accelerate the reaction rate, but may also lead to the formation of byproducts. For enzymatic reductions, temperature can significantly impact both the activity and chemoselectivity of the enzyme. researchgate.net

Pressure: In catalytic hydrogenation, pressure plays a crucial role. Higher hydrogen pressure generally increases the rate of reaction by increasing the concentration of dissolved hydrogen. nih.gov However, excessively high pressures can sometimes lead to over-reduction or other side reactions. The optimal pressure is therefore a balance between reaction rate and selectivity. For many aldehyde hydrogenations, pressures in the range of 10-50 bar are commonly used. nih.gov

Table 3: Influence of Temperature and Pressure on a Model Benzaldehyde Hydrogenation

| Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 25 | 10 | 4 | 98 |

| 25 | 30 | 2 | >99 |

| 50 | 10 | 2 | >99 |

| 50 | 30 | 1 | >99 |

Note: This data is based on a model hydrogenation of a substituted benzaldehyde and illustrates general trends.

Purification and Isolation Techniques for Synthetic Products

After the completion of the synthesis, the crude product, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

A common work-up procedure for sodium borohydride reductions involves quenching the reaction with a dilute acid or an aqueous solution of ammonium (B1175870) chloride to decompose any remaining borohydride and the borate (B1201080) ester intermediate. nih.gov The product is then typically extracted from the aqueous phase using an organic solvent such as dichloromethane or ethyl acetate. ugm.ac.idijcea.org The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. chemicalbook.comijcea.org

Further purification is often achieved through crystallization or column chromatography. Crystallization involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, which leads to the formation of pure crystals. The choice of solvent for crystallization is critical and is determined by the solubility of the product at different temperatures. For column chromatography, a stationary phase such as silica gel is used, and the components of the mixture are separated based on their differential adsorption as a mobile phase (eluent) is passed through the column.

Table 4: Common Purification Techniques for Substituted Benzyl Alcohols

| Technique | Description | Typical Solvents/Materials |

|---|---|---|

| Extraction | Separation of the product from the aqueous reaction mixture into an immiscible organic solvent. | Dichloromethane, Ethyl Acetate, Diethyl Ether |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool and form crystals. | Ethanol, Methanol, Hexane, Toluene |

| Column Chromatography | Separation of components of a mixture based on differential adsorption on a stationary phase. | Silica Gel, Alumina (Stationary Phase); Hexane/Ethyl Acetate, Dichloromethane/Methanol (Mobile Phase) |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3,4 Dimethoxyphenyl Methanol

Elucidating Reaction Mechanisms of (2-Chloro-3,4-dimethoxyphenyl)methanol

The reactivity of this compound is a subject of significant interest in synthetic organic chemistry. Its benzylic alcohol functionality and substituted aromatic ring allow for a variety of transformations, providing pathways to more complex molecules. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Oxidative Transformations and Pathways

The primary alcohol group of this compound is susceptible to oxidation to form the corresponding aldehyde, 2-chloro-3,4-dimethoxybenzaldehyde (B52801). The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Mild oxidizing agents are generally employed for this transformation. Reagents such as Pyridinium Chlorochromate (PCC) are effective for the selective oxidation of primary alcohols to aldehydes. rsc.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted elimination of a proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond of the aldehyde. organicchemistrytutor.com

Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (B128534). researchgate.nettubitak.gov.trresearchgate.net This process converts the alcohol into an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde. researchgate.nettubitak.gov.tr The Swern oxidation is known for its mild conditions and high yields. researchgate.nettubitak.gov.trresearchgate.net

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations, using a co-oxidant like sodium hypochlorite (B82951) or bleach, also provide a green and efficient method for converting primary alcohols to aldehydes with high selectivity. organic-chemistry.orgnih.gov

| Oxidation Method | Reagents | Typical Product | Key Mechanistic Feature |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 2-Chloro-3,4-dimethoxybenzaldehyde | Formation of a chromate ester followed by elimination. organicchemistrytutor.com |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 2-Chloro-3,4-dimethoxybenzaldehyde | Formation of an alkoxysulfonium salt and intramolecular elimination. researchgate.nettubitak.gov.tr |

| TEMPO-catalyzed Oxidation | TEMPO, Sodium Hypochlorite | 2-Chloro-3,4-dimethoxybenzaldehyde | Formation of an oxoammonium ion as the active oxidant. organic-chemistry.org |

Reductive Reactions and Their Products

This compound can be synthesized via the reduction of its corresponding aldehyde, 2-chloro-3,4-dimethoxybenzaldehyde. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the primary alcohol.

Further reduction of this compound can potentially lead to the dehalogenation of the chloro group. Reductive dehalogenation of aryl chlorides can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using metal-based reducing agents. This would result in the formation of (3,4-dimethoxyphenyl)methanol.

Nucleophilic Substitution Reactions involving the Methanol Group

The hydroxyl group of the benzylic alcohol in this compound is a poor leaving group. However, under acidic conditions, it can be protonated to form an oxonium ion, which is a much better leaving group (water). This activation facilitates nucleophilic substitution reactions at the benzylic carbon.

Given the presence of two electron-donating methoxy (B1213986) groups on the aromatic ring, the formation of a resonance-stabilized benzylic carbocation is favored. This suggests that nucleophilic substitution reactions on this compound are likely to proceed through an Sₙ1-type mechanism.

For example, reaction with a strong acid like hydrobromic acid (HBr) would lead to the formation of 2-chloro-1-(bromomethyl)-3,4-dimethoxybenzene. The mechanism would involve the initial protonation of the hydroxyl group, followed by the loss of a water molecule to form the benzylic carbocation. This carbocation is stabilized by resonance delocalization of the positive charge onto the aromatic ring, particularly to the positions ortho and para to the electron-donating methoxy groups. Finally, the bromide ion acts as a nucleophile, attacking the carbocation to form the final product.

| Reaction Type | Reagent | Product | Proposed Mechanism |

| Halogenation | HBr | 2-Chloro-1-(bromomethyl)-3,4-dimethoxybenzene | Sₙ1-type |

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

Electrophilic aromatic substitution (EAS) reactions on the dimethoxyphenyl ring of this compound are governed by the directing effects of the existing substituents. The two methoxy groups at positions 3 and 4 are strong activating groups and are ortho, para-directing. The chloro group at position 2 is a deactivating group but is also ortho, para-directing. The hydroxymethyl group is a weak deactivating group.

The combined effect of these substituents determines the position of the incoming electrophile. The two methoxy groups strongly activate the ring towards electrophilic attack. The most probable site for substitution is the C5 position, which is ortho to the C4-methoxy group and para to the C3-methoxy group. This position is also sterically accessible. The directing effects of the methoxy groups are dominant over the deactivating effect of the chloro and hydroxymethyl groups. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield the 5-substituted derivative of this compound as the major product.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound, particularly through reactions involving the methanol group, allows for the introduction of diverse functionalities. The Mitsunobu reaction is a prime example of such a transformation, enabling the conversion of the alcohol into a variety of other functional groups, including nitrogen-containing heterocycles.

Reaction with Nitrogen Heterocyclic Compounds (e.g., Mitsunobu reaction)

The Mitsunobu reaction provides a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives, including N-alkylated heterocycles. organic-chemistry.orgrsc.orgchemistrysteps.com The reaction typically involves an alcohol, a nucleophile (in this case, a nitrogen heterocycle), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org

The mechanism of the Mitsunobu reaction is a well-studied, multi-step process:

Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. chemistrysteps.com

This betaine is a strong base and deprotonates the acidic proton of the nitrogen heterocycle, creating a nucleophilic anion and a protonated phosphonium (B103445) species.

The alcohol, this compound, then attacks the electrophilic phosphorus atom of the phosphonium species, displacing the hydrazide moiety and forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group into a good leaving group.

Finally, the nucleophilic nitrogen of the heterocycle attacks the benzylic carbon in an Sₙ2 fashion, displacing the triphenylphosphine oxide and forming the N-alkylated product with an inversion of configuration at the carbinol center (though this is not relevant for a primary alcohol). organic-chemistry.orgchemistrysteps.com

Formation of Acetamide (B32628) Derivatives

The synthesis of acetamide derivatives from this compound is a significant area of study, as acetamides are common structural motifs in many biologically active compounds. While direct conversion of the alcohol to an acetamide derivative is not extensively documented, a plausible and commonly employed synthetic strategy involves a two-step process. This process would begin with the conversion of the benzylic alcohol to a more reactive intermediate, such as a benzyl (B1604629) halide, followed by nucleophilic substitution with an appropriate acetamide or a precursor.

A general method for the conversion of primary and secondary alcohols to their corresponding alkyl chlorides involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These reagents are often preferred over concentrated hydrohalic acids to avoid the harsh acidic conditions and potential carbocation rearrangements. libretexts.org The reaction with thionyl chloride, for instance, proceeds via an Sₙ2 mechanism for primary alcohols, where the alcohol's hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion. libretexts.org

Once the (2-Chloro-3,4-dimethoxyphenyl)methyl chloride is formed, it can readily react with an acetamide nucleophile to yield the desired N-substituted acetamide derivative. A related synthesis that supports this proposed pathway is the preparation of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. In this synthesis, 2-(3,4-dimethoxyphenyl)ethylamine is reacted with chloroacetyl chloride in the presence of triethylamine to yield the final acetamide product. prepchem.com This demonstrates the feasibility of the N-acylation step with a chlorinated reagent.

Furthermore, the synthesis of various other acetamide derivatives, such as 2-chloro-N-(substituted-phenyl)acetamides, has been reported through the reaction of a substituted aniline (B41778) with chloroacetyl chloride. researchgate.netresearchgate.netneliti.comnih.govnih.gov These studies underscore the general utility of chloro-functionalized compounds in the formation of the acetamide linkage.

A representative, though not specific to the title compound, reaction scheme for the formation of a similar acetamide is the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide. This involves the reaction of p-methoxyaniline with chloroacetyl chloride. researchgate.net

Table 1: Examples of Reagents for Acetamide Synthesis

| Starting Material Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| Substituted Aniline | Chloroacetyl chloride | N-Aryl-2-chloroacetamide | researchgate.net |

| 2-(3,4-dimethoxyphenyl)ethylamine | Chloroacetyl chloride | N-Alkyl-2-chloroacetamide | prepchem.com |

This table is for illustrative purposes and shows reagents for the synthesis of related acetamide compounds.

Studies on this compound as a Catalytic Cofactor

The role of substituted benzyl alcohols and related aromatic compounds as cofactors in catalytic oxidation reactions has been a subject of investigation. While direct studies on this compound as a catalytic cofactor are limited, research on analogous compounds provides significant insights into its potential activity.

A key study identified 2-chloro-1,4-dimethoxybenzene (B1200979), a compound structurally similar to the title molecule, as a novel and superior catalytic cofactor compared to the well-known veratryl alcohol in the lignin (B12514952) peroxidase (LiP)-catalyzed oxidation of anisyl alcohol. nih.gov This finding is particularly relevant as it suggests that the presence of a chlorine substituent on the dimethoxybenzene ring can enhance cofactor activity. The study revealed that a good LiP substrate is not necessarily a good cofactor for the oxidation of other substrates. nih.gov Interestingly, the 2-chloro-1,4-dimethoxybenzene did not act as a direct mediator for the oxidation of anisyl alcohol; however, a high molar ratio of the product (anisaldehyde) to the consumed cofactor indicated the presence of a recycling mechanism for the cofactor. nih.gov

The catalytic role of aldehydes, which are the oxidation products of benzyl alcohols, has also been explored. For instance, 2-methoxybenzaldehyde (B41997) was found to have an unexpected catalytic effect on the photolytic oxidation of 2-methoxybenzyl alcohol. daneshyari.com This suggests a potential for auto-catalysis in the oxidation reactions of substituted benzyl alcohols.

Furthermore, studies on the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) have been performed using various metal-based and metal-free catalysts, highlighting the broad interest in these transformations. mdpi.comresearchgate.net For example, a recent study demonstrated the use of a new open-framework copper molybdovanadate as a highly efficient heterogeneous catalyst for the selective oxidation of benzyl alcohols. nih.gov This research indicated that substrates with electron-donating groups (such as -OCH₃ and -Cl) exhibited significantly higher conversions and selectivities compared to those with electron-withdrawing groups. nih.gov

Reaction Kinetics and Thermodynamics

Kinetic studies on the oxidation of substituted benzyl alcohols by various oxidizing agents have been conducted to understand the influence of substituents on the reaction rates. For example, the oxidation of ortho-, meta-, and para-monosubstituted benzyl alcohols by morpholinium chlorochromate revealed that the reaction is first order with respect to both the oxidant and the alcohol. niscpr.res.in The study also showed a substantial primary kinetic isotope effect for the oxidation of α,α-dideuteriobenzyl alcohol, indicating the cleavage of the α-C-H bond in the rate-determining step. niscpr.res.in The rates of oxidation of para- and meta-substituted benzyl alcohols were successfully correlated using Charton's triparametric LDR equation, which considers the localized (field and/or inductive), delocalized (resonance), and steric effects of the substituents. niscpr.res.in

Thermodynamic properties of substituted aromatic compounds have been the subject of various investigations. researchgate.netresearchgate.netdocumentsdelivered.com These studies provide data on properties such as excess molar volumes, isentropic compressibilities, and enthalpies, which are essential for understanding the molecular interactions in solution.

Table 2: Kinetic Parameters for Related Reactions

| Reaction | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Oxidation of α,α-dideuteriobenzyl alcohol by MCC | kH/kD | 5.86 at 298 K | niscpr.res.in |

This table presents kinetic data for reactions of related benzyl alcohol compounds.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms, energetics, and kinetics of chemical transformations involving substituted benzyl alcohols. While specific computational studies on this compound are scarce, a wealth of research on related systems provides a framework for understanding its reactive behavior at a molecular level.

DFT calculations have been extensively used to investigate the reaction mechanisms of benzyl alcohol oxidation. For instance, the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by gold (Au) and gold-palladium (Au-Pd) clusters was studied using DFT with the M06 functional. mdpi.com These calculations helped to understand how the presence of palladium affects the energetics and the reaction pathway. Another study employed DFT to investigate the catalytic oxidation of benzyl alcohol using graphene oxide as a metal-free catalyst, exploring both the aldehyde and benzoic acid formation pathways. nih.gov

The reaction of benzyl alcohol with atmospheric oxidants like the nitrate (B79036) radical (NO₃) has also been investigated using DFT. researchgate.net These studies help in understanding the atmospheric chemistry of such compounds. The results indicated that H-abstraction from the methyl group is the most favorable pathway. researchgate.net

Computational methods are also employed to study the synthesis of benzylic alcohols. A study on the C-H oxidation of alkylated benzenes to benzylic alcohols used DFT to support a proposed proton-coupled electron transfer (PCET) pathway. acs.org

Furthermore, DFT calculations have been used to refine kinetic data obtained from experiments. In a study on the oxidation of benzyl alcohol on MnOx clusters, DFT was used to calculate the structural and energetic data of reactants, intermediates, transition states, and products. This information was then used to model the kinetic data and reconstruct the complex reaction network. nih.gov

The conformational analysis of substituted benzyl alcohols has also been a subject of computational studies. The effect of fluorination on the conformational and hydrogen-bond-donating properties of a series of benzyl alcohols was investigated using both experimental IR spectroscopy and quantum chemical methods (ab initio and DFT). researchgate.net

Table 3: Computational Methods Applied to Related Benzyl Alcohol Reactions

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Aerobic oxidation of benzyl alcohol | DFT (M06 functional) | Elucidation of reaction mechanism and energetics on Au and Au-Pd clusters. | mdpi.com |

| Reaction of benzyl alcohol with NO₃ radical | DFT (M06-2X and MPW1K) | H-abstraction from the methyl group is the favored pathway. | researchgate.net |

| C-H oxidation for benzylic alcohol synthesis | DFT (B3LYP-D3BJ/def2-TZVPP) | Supported a proton-coupled electron transfer (PCET) mechanism. | acs.org |

This table summarizes computational approaches used in the study of reactions involving related benzyl alcohol compounds.

Derivatives and Analogues of 2 Chloro 3,4 Dimethoxyphenyl Methanol: Synthesis and Research Applications

Synthesis of Structurally Modified (2-Chloro-3,4-dimethoxyphenyl)methanol Analogues

The structural framework of this compound allows for a range of chemical transformations to generate a library of derivatives. These modifications can be broadly categorized into reactions involving the hydroxymethyl group, substitutions on the aromatic ring, and the formation of ether and ester derivatives.

Modifications to the Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for synthetic elaboration. Standard organic transformations can be employed to convert the hydroxymethyl group into other functional moieties.

One common modification is the oxidation of the alcohol to the corresponding aldehyde, 2-chloro-3,4-dimethoxybenzaldehyde (B52801). nih.gov This aldehyde is a crucial intermediate for various subsequent reactions, including the formation of imines and the extension of carbon chains.

The hydroxymethyl group can also be converted into a halide , typically a chloride, which serves as a reactive intermediate for nucleophilic substitution reactions. For instance, treatment of the analogous 2-hydroxymethyl-3,4-dimethoxypyridine with a chlorinating agent like thionyl chloride in dichloromethane (B109758) yields the corresponding 2-chloromethyl derivative. google.com A similar reaction can be expected for this compound. This resulting benzyl (B1604629) chloride analogue can then be used in further synthetic steps, such as the introduction of a cyano group.

Furthermore, the hydroxymethyl group can be transformed into an amine . While direct amination is challenging, a common strategy involves conversion to the aforementioned halide followed by reaction with an amine, or through a reductive amination protocol starting from the corresponding aldehyde. The synthesis of N-(2-chloro-3,4-dimethoxyphenethyl)propionamide from 2-chloro-3,4-dimethoxyphenethylamine highlights the utility of the amino-analogue of the parent alcohol. prepchem.com

Substitutions on the Aromatic Ring (e.g., halogenation, alkylation)

Further diversification of the this compound structure can be achieved through electrophilic aromatic substitution on the benzene (B151609) ring. minia.edu.eg The directing effects of the existing substituents—the chloro, two methoxy (B1213986), and hydroxymethyl groups—play a crucial role in determining the position of new substituents.

The two methoxy groups are strong activating groups and are ortho, para-directing. libretexts.org The chlorine atom is a deactivating group but is also ortho, para-directing. libretexts.org The hydroxymethyl group is a weakly deactivating group and is primarily a meta-director. Considering the combined effects, the positions ortho and para to the strongly activating methoxy groups are the most likely sites for further electrophilic attack, such as halogenation or Friedel-Crafts alkylation. lkouniv.ac.inmasterorganicchemistry.comyoutube.com However, the steric hindrance from the existing substituents must also be taken into account.

Ether and Ester Derivatives

The hydroxyl group of this compound readily undergoes etherification and esterification to yield a wide array of derivatives.

Ether synthesis can be achieved under various conditions. A general method for preparing benzyl ethers involves the reaction of the alcohol with 2-benzyloxypyridine in the presence of a catalyst. organic-chemistry.org Another approach involves the reaction of the alcohol with an alkyl halide in the presence of a base.

Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative. A convenient method employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) as a condensing agent in the presence of N-methylmorpholine. lookchem.comresearchgate.net This method is efficient for a range of carboxylic acids. Standard acid-catalyzed esterification with carboxylic acids or reaction with acyl chlorides in the presence of a base are also common procedures. researchgate.net

Exploration of Derivative Libraries for Specific Research Applications

The diverse library of derivatives that can be generated from this compound has found applications in various fields of chemical research, particularly as precursors for more complex molecules with interesting biological or material properties.

Precursors in Complex Organic Syntheses (e.g., pyridazine (B1198779) derivatives)

The aldehyde derivative, 2-chloro-3,4-dimethoxybenzaldehyde, is a valuable precursor for the synthesis of heterocyclic compounds like pyridazines. Pyridazine derivatives are known to possess a wide range of biological activities. nih.govnih.govorganic-chemistry.orgliberty.edumdpi.com For example, a synthetic route to certain pyridazino[3,4-b] nih.govprepchem.comthiazin-6(7H)-ones involves the condensation of a pyridazine precursor with a substituted benzaldehyde (B42025), such as 3,4-dimethoxybenzaldehyde (B141060). nih.gov It is plausible that 2-chloro-3,4-dimethoxybenzaldehyde could be utilized in similar reaction schemes to generate novel pyridazine derivatives with a different substitution pattern on the phenyl ring, potentially leading to new biological activities.

Intermediates for D-1 Dopamine (B1211576) Agonist Preparation

Derivatives of this compound are key intermediates in the synthesis of selective dopamine receptor agonists. Specifically, compounds with a 6-chloro-7,8-dimethoxy substitution pattern on a tetrahydrobenzazepine scaffold have shown potent and selective agonist activity at D-1 and D-5 dopamine receptors.

A notable example is the synthesis of 3-allyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a full agonist of the D1/D5 receptor. prepchem.com The synthesis of this compound starts from 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. prepchem.comlgcstandards.com This precursor contains the same 2-chloro-3,4-dimethoxy arrangement (relative to the aromatic ring system) as this compound, highlighting the importance of this substitution pattern in the design of D-1 dopamine agonists. The development of such selective agonists is of significant interest for the treatment of various neurological and psychiatric disorders. nih.govacs.orgnih.gov

Derivatives in Nitric Oxide Synthesis Research

The development of hybrid molecules that can release nitric oxide (NO) is a significant area of research, particularly in the creation of novel therapeutic agents. Chalcones, which can be derived from precursors like this compound, serve as valuable scaffolds for these hybrids. The strategy involves chemically linking an NO-donating moiety to the chalcone (B49325) structure. This approach aims to combine the biological activities of the chalcone with the physiological effects of nitric oxide, such as vasodilation or anti-inflammatory responses. nih.gov

A common method for creating these hybrids is to prepare amino-functionalized chalcones, which can then be coupled with various NO-donating groups. nih.gov These moieties include nitrate (B79036) esters, furoxans, and oximes. nih.govnih.gov For instance, a chalcone derived from 2-chloro-3,4-dimethoxybenzaldehyde (the oxidized form of this compound) could be designed with a reactive group, such as an amino group on one of its aromatic rings. This functional handle allows for the subsequent attachment of an NO donor. Research has shown that such NO/chalcone hybrids can exhibit potent cytotoxic activity against various cancer cell lines, with some compounds showing selectivity towards specific types of cancer like colon cancer and melanoma. nih.gov The incorporation of the NO-donating group can also enhance the anti-inflammatory activity of the parent chalcone while reducing gastric toxicity. nih.gov

Table 1: Examples of NO-Donating Moieties for Hybrid Synthesis

| NO-Donating Moiety | Chemical Class | Reference |

|---|---|---|

| Nitrate Ester (-ONO₂) | Organic Nitrate | nih.govnih.gov |

| Furoxan | Heterocycle | nih.govnih.gov |

Chalcone Derivatives derived from Related Compounds

Chalcones are a major class of derivatives accessible from aromatic aldehydes, including 2-chloro-3,4-dimethoxybenzaldehyde, which is the direct oxidation product of this compound. The primary method for synthesizing these chalcones is the Claisen-Schmidt condensation. researchgate.netnih.govwikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde (e.g., 2-chloro-3,4-dimethoxybenzaldehyde) with an aryl ketone, most commonly a substituted acetophenone (B1666503). researchgate.netnih.gov

The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695), with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to facilitate the condensation. researchgate.netacs.org The process involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone structure of the chalcone. researchgate.net Various modifications to this protocol have been developed to improve efficiency and align with green chemistry principles, including solvent-free grinding methods and microwave-assisted synthesis. researchgate.netresearchgate.net These methods can significantly shorten reaction times and increase yields. researchgate.net The versatility of the Claisen-Schmidt condensation allows for the creation of a vast library of chalcone derivatives by varying the substituents on both the benzaldehyde and acetophenone starting materials. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives, such as the chalcones derived from this compound. For chalcones, SAR analyses focus on how the type and position of substituents on the two aromatic rings (conventionally labeled Ring A, from the acetophenone, and Ring B, from the benzaldehyde) influence their therapeutic properties, such as anticancer or anti-inflammatory effects. nih.govnih.gov

The α,β-unsaturated ketone moiety is generally considered essential for the biological activity of many chalcones. researchgate.net Modifications to this linker, such as reduction of the double bond or the carbonyl group, often lead to a significant decrease in antiproliferative activity, highlighting the importance of this structural feature. nih.gov

The substitution pattern on the aromatic rings plays a key role in modulating activity:

Electron-donating groups (EDGs) , such as the methoxy (-OCH₃) groups present in the (2-Chloro-3,4-dimethoxyphenyl) moiety, have been shown to influence biological outcomes. Studies indicate that EDGs can enhance conversion rates in certain catalytic syntheses and affect cytotoxic potency. morressier.comrsc.org The position of these groups is also critical; for example, a methoxy group in the meta position has been noted as being favorable for cytotoxic effects in some series. researchgate.net

Electron-withdrawing groups (EWGs) , such as the chloro (-Cl) group, also significantly impact activity. The presence of halogens or nitro groups on either ring is often associated with potent cytotoxic effects against various tumor cell lines. researchgate.net

The combination of a chloro group (EWG) and two methoxy groups (EDGs) in derivatives of this compound creates a complex electronic profile that can be fine-tuned for specific biological targets. SAR studies help to systematically explore these effects to design more potent and selective compounds. nih.govacs.org

Table 2: General SAR Principles for Chalcone Derivatives

| Ring / Moiety | Substitution / Modification | General Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Ring A / B | Electron-Donating Groups (e.g., -OH, -OCH₃) | Can increase or decrease activity depending on position and target. | researchgate.netmorressier.com |

| Ring A / B | Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Often enhances cytotoxic and anticancer activity. | nih.govresearchgate.net |

| Linker | α,β-Unsaturated Ketone | Generally crucial for antiproliferative and cytotoxic activity. | nih.govresearchgate.net |

Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives from this compound, particularly chalcones, involves important considerations of selectivity.

Stereoselectivity: The Claisen-Schmidt condensation is well-known for being highly stereoselective. The reaction almost exclusively yields the (E)-isomer of the chalcone, where the two aromatic rings are on opposite sides of the carbon-carbon double bond. rsc.orgshd-pub.org.rs This outcome is due to the greater thermodynamic stability of the E-isomer, which minimizes steric hindrance between the bulky aryl groups. The formation of the less stable (Z)-isomer is generally not observed under standard reaction conditions. rsc.org

Regioselectivity: The question of regioselectivity in the Claisen-Schmidt condensation arises when an asymmetrical ketone is used instead of a simple acetophenone. nih.gov For example, if a ketone with two different enolizable α-carbons reacts with an aldehyde, two different constitutional isomers could potentially form. The outcome is governed by whether the reaction is under kinetic or thermodynamic control. stackexchange.com

Kinetic control , typically using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, would favor the formation of the less-substituted (kinetic) enolate, leading to one regioisomer.

Thermodynamic control , which is characteristic of the standard base-catalyzed Claisen-Schmidt conditions (e.g., NaOH or KOH at room temperature), favors the formation of the more substituted and more stable (thermodynamic) enolate, leading to the other regioisomer. stackexchange.com

However, in the most common syntheses of chalcones derived from precursors like 2-chloro-3,4-dimethoxybenzaldehyde, symmetrical ketones such as acetophenone are used, which circumvents the issue of regioselectivity as there is only one possible site for enolate formation. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 3,4 Dimethoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (2-Chloro-3,4-dimethoxyphenyl)methanol in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the two methoxy (B1213986) group protons. The predicted chemical shifts (in ppm, relative to a TMS standard in CDCl₃) and multiplicities are detailed below.

The two aromatic protons (H-5 and H-6) are expected to appear as two distinct doublets due to coupling with each other. The benzylic methylene protons (CH₂) will likely appear as a singlet, though this signal could become a doublet if coupling to the hydroxyl proton (OH) occurs. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. The two methoxy groups (OCH₃) are expected to be sharp singlets at distinct chemical shifts due to their different positions relative to the chlorine atom.

Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~7.1 | d | 1H |

| H-5 | ~6.9 | d | 1H |

| -CH₂OH | ~4.7 | s | 2H |

| 4-OCH₃ | ~3.9 | s | 3H |

| 3-OCH₃ | ~3.85 | s | 3H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Cl) and resonance effects within the aromatic ring.

Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 | ~150 |

| C3 | ~148 |

| C1 | ~135 |

| C2 | ~125 |

| C6 | ~118 |

| C5 | ~112 |

| -CH₂OH | ~62 |

| 4-OCH₃ | ~56.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the primary expected cross-peak would be between the aromatic protons H-5 and H-6, confirming their ortho relationship. A cross-peak between the methylene (-CH₂-) and hydroxyl (-OH) protons might also be observed depending on the experimental conditions, such as the choice of solvent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. pitt.edu It provides direct one-bond C-H correlations. Expected HSQC correlations would link the predicted ¹H signals to their corresponding ¹³C signals: H-5 with C-5, H-6 with C-6, the -CH₂- protons with the -CH₂OH carbon, and the protons of each methoxy group with their respective methoxy carbons. pitt.educhemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. pitt.edubldpharm.com Key expected HMBC correlations for confirming the structure include:

The benzylic protons (-CH₂-) correlating to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-5 correlating to carbons C-1, C-3, and C-4.

The aromatic proton H-6 correlating to carbons C-1, C-2, and C-4.

The protons of the 3-OCH₃ group correlating to C-3.

The protons of the 4-OCH₃ group correlating to C-4.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3010-3080 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1260 | C-O stretch | Aryl Ether |

| ~1020 | C-O stretch | Primary Alcohol |

The broad band around 3400 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, broadened by hydrogen bonding. The peaks just above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methylene and methoxy groups. Aromatic C=C stretching vibrations usually result in sharp peaks in the 1500-1600 cm⁻¹ region. The strong absorption around 1260 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy ethers, and the C-O stretch of the primary alcohol is expected near 1020 cm⁻¹. The C-Cl stretch would appear at a lower frequency, typically in the fingerprint region around 750 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular formula of this compound is C₉H₁₁ClO₃. matrix-fine-chemicals.com The nominal molecular weight is 202 g/mol for the ³⁵Cl isotope and 204 g/mol for the ³⁷Cl isotope. Therefore, the electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (M⁺) cluster at m/z 202 and m/z 204, with a relative intensity ratio of approximately 3:1, which is distinctive for a compound containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

Calculated Exact Mass for C₉H₁₁³⁵ClO₃ [M]⁺: 202.03967 Da

Calculated Exact Mass for C₉H₁₁³⁷ClO₃ [M]⁺: 204.03672 Da

The fragmentation pattern in the mass spectrum would provide further structural evidence. Plausible fragmentation pathways for the molecular ion (m/z 202) include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ leading to a peak at m/z 185.

Loss of formaldehyde (B43269) (CH₂O): [M - 30]⁺ from the benzyl (B1604629) alcohol moiety, resulting in a peak at m/z 172.

Loss of the entire hydroxymethyl group (•CH₂OH): [M - 31]⁺ to form a stable chlorodimethoxybenzyl cation at m/z 171. This is often a very prominent peak for benzyl alcohols.

Loss of a methyl radical (•CH₃) from a methoxy group: [M - 15]⁺ leading to a peak at m/z 187.

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that provide both separation and identification of components within a mixture. nih.gov For this compound, these methods are invaluable for confirming the molecular weight and identifying impurities or derivatives.

In LC-MS analysis, the compound is first separated on a liquid chromatography column before being introduced into the mass spectrometer. This is particularly useful for non-volatile and thermally labile compounds. nih.gov The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the molecular weight of 202.63 g/mol for this compound. matrix-fine-chemicals.com

GC-MS is suitable for volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC-MS, often after a derivatization step to increase its volatility. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule. In the synthesis of related compounds like 3,4-dimethoxybenzyl cyanide from the corresponding alcohol, GC-MS has been used to confirm a purity of 99.24% and to identify the molecular ion at m/z 177. ijcea.org

Table 1: LC-MS and GC-MS Applications for this compound Analysis

| Technique | Application | Typical Findings |

| LC-MS | Purity assessment, identification of non-volatile impurities, molecular weight confirmation. | Detection of the protonated molecule [M+H]⁺ at m/z 203.63. Separation of synthetic intermediates and byproducts. |

| GC-MS | Analysis of volatile impurities, purity confirmation, structural elucidation via fragmentation patterns. | Identification of the molecular ion peak at m/z 202. Fragmentation pattern includes loss of a hydroxyl group, methoxy groups, and cleavage of the benzyl C-C bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The absorption spectrum is a function of the electronic structure of the molecule, particularly the conjugated π-systems. The benzene (B151609) ring and its substituents in this compound contain chromophores that absorb in the UV region.

The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. libretexts.org The substituted benzene ring gives rise to strong π → π* transitions. The presence of auxochromes, such as the chloro and methoxy groups, can cause a bathochromic (red) shift or hypsochromic (blue) shift in the absorption maxima (λmax) compared to unsubstituted benzene. The non-bonding electrons on the oxygen and chlorine atoms can participate in n → π* transitions. The solvent in which the spectrum is recorded can also influence the position of these absorption bands. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Substituted Benzene Ring | 200 - 280 |

| n → π | -OH, -OCH₃, -Cl substituents | 270 - 350 |

X-Ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. The data obtained would include the exact spatial orientation of the chloro, dimethoxy, and methanol (B129727) substituents on the phenyl ring. This information is crucial for understanding the steric and electronic effects of the substituents on the molecule's properties and reactivity.

Table 3: Hypothetical X-Ray Crystallography Data for this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Precise values in Å and degrees. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-Cl, C-O, C-C bond lengths. |

| Bond Angles | The angles formed by three connected atoms. | e.g., C-C-O, O-C-H bond angles. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. | e.g., Conformation of the methoxy and methanol groups relative to the ring. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purification of this compound, as well as for assessing its purity.

HPLC is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). honeywell.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) |

| Injection Volume | 10 - 20 µL |

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. jmchemsci.com this compound, being moderately volatile, can be analyzed by GC. A capillary column with a nonpolar or moderately polar stationary phase is typically used. The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase. GC is highly effective for detecting and quantifying volatile organic impurities.

Table 5: Typical GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (for a Flame Ionization Detector - FID) |

| Oven Program | Temperature gradient, e.g., starting at 100 °C, ramping to 250 °C |

Thin-layer chromatography is a simple, rapid, and versatile technique used for monitoring the progress of reactions, identifying compounds, and checking the purity of a sample. libretexts.org For this compound, TLC can be used to monitor its synthesis, for example, by the reduction of 2-chloro-3,4-dimethoxybenzaldehyde (B52801). The reaction progress can be followed by observing the disappearance of the starting material spot and the appearance of the product spot.

Table 6: TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). youtube.com A common system is Ethyl Acetate/Hexane. |

| Visualization | UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate). youtube.com |

| Application | Monitoring the reduction of 2-chloro-3,4-dimethoxybenzaldehyde to this compound. Assessing the purity of the final product. |

Theoretical and Computational Chemistry of 2 Chloro 3,4 Dimethoxyphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, can elucidate electronic structure, reactivity, and various molecular properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like (2-Chloro-3,4-dimethoxyphenyl)methanol, DFT calculations would typically be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. In related chloro- and methoxy-substituted aromatic compounds, DFT studies have been used to calculate this gap and other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are derived from the energies of the frontier orbitals.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups and the chlorine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the hydroxyl and methyl groups would exhibit positive potential.

Ab initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate calculations of molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to obtain precise energies and geometries. For instance, ab initio calculations have been successfully used to determine the thermochemical properties of methanol (B129727) clusters with high accuracy. researchgate.net While computationally more intensive than DFT, these methods are the gold standard for benchmarking and for obtaining reliable data on properties like bond lengths, bond angles, and dipole moments for molecules such as this compound.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein's active site.

For this compound, molecular docking studies could be performed to explore its potential as an inhibitor for specific biological targets. For example, in studies of similar heterocyclic compounds, molecular docking has been used to investigate their binding affinity to receptors like the TGF-β receptor kinase I domain. nih.gov Such studies for this compound would involve docking the molecule into the active site of a target protein and analyzing the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable interaction. In a study on a different complex molecule, molecular docking was employed to suggest its potential use in treating cardiovascular and cerebrovascular diseases. chemrxiv.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. The analysis of these vibrational modes helps in the assignment of the observed spectral bands to specific functional groups and motions within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS) and can be very useful in interpreting experimental NMR spectra, especially for complex molecules where signal assignment is challenging.

Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the experimental spectrum.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, including those of the hydroxymethyl and methoxy groups. This flexibility allows the molecule to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

By systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation, a potential energy surface (PES) can be constructed. This energy landscape reveals the low-energy, stable conformations (local minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its reactivity and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements, including vibrations, rotations, and conformational changes.

For this compound, an MD simulation could be performed in a solvent, such as water, to study its behavior in a more realistic environment. This would allow for the investigation of solvent effects on its conformation and dynamics. Furthermore, MD simulations of the molecule bound to a protein target can provide insights into the stability of the complex and the nature of the intermolecular interactions over time.

Applications in Materials Science and Interdisciplinary Research

Potential Roles in Polymer Synthesis and Material Building Blocks

In theory, (2-Chloro-3,4-dimethoxyphenyl)methanol could serve as a monomer or a modifying agent in polymer synthesis. The hydroxyl group allows for esterification or etherification reactions, which are fundamental to the formation of polyesters and polyethers. The presence of a chlorine atom offers a site for various coupling reactions, potentially leading to the formation of carbon-carbon or carbon-heteroatom bonds in a polymer backbone or as a pendant group. These functionalities could be used to introduce specific properties, such as flame retardancy, or to alter the solubility and thermal characteristics of polymers. As of now, no specific studies have been published detailing its use as a building block in polymerization.

Integration into Functional Materials (e.g., OLED materials, magnetic materials)

The integration of organic molecules into functional materials like Organic Light-Emitting Diodes (OLEDs) and magnetic materials often relies on their specific electronic and photophysical properties. The dimethoxy-substituted chlorinated benzene (B151609) ring in this compound could influence the electronic nature of a larger conjugated system, a key aspect for charge transport and emission in OLEDs. However, there is no current research available that investigates the electroluminescent or magnetic properties of materials derived from this specific compound. The design of organic magnetic materials often requires specific structural motifs that promote spin alignment, and it is not evident from the structure of this compound alone that it would be a suitable precursor for such applications without significant chemical modification.

Research on Optical Materials and Organic Pigments

The chromophoric nature of the substituted benzene ring suggests a potential, albeit likely limited, role in the field of optical materials and organic pigments. The absorption and emission of light by organic molecules are dictated by their electronic structure. While the basic aromatic structure absorbs in the ultraviolet region, extensive conjugation is typically required for a compound to function as a pigment in the visible region. This compound itself is not a pigment, but it could serve as a precursor or intermediate in the synthesis of more complex dye molecules. Research into the synthesis of azo dyes, phthalocyanines, or other classes of organic pigments has not specifically reported the use of this compound. Consequently, its utility in the development of new optical materials remains speculative.

Environmental Fate and Chemical Safety Considerations in Research Settings

Degradation Pathways and Persistence in Environmental Systems

Detailed environmental fate and degradation pathway studies specifically for (2-Chloro-3,4-dimethoxyphenyl)methanol are not extensively documented in publicly available literature. However, its persistence and potential degradation can be inferred from its structural components: a chlorinated aromatic ring and a benzyl (B1604629) alcohol functional group, which are analogous to more widely studied compounds.

The presence of both methoxy (B1213986) groups and a chlorine atom on the benzene (B151609) ring influences the compound's susceptibility to microbial degradation. Chlorinated aromatic compounds can be persistent in the environment due to the stability of the carbon-chlorine bond. Microorganisms capable of degrading such compounds often employ oxidative or reductive dehalogenation mechanisms as an initial step.